2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interfere with pathways involving pyrazole or thiophene moieties . .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns are areas for future research .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various biological targets, it may have a range of effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the thiophene ring separately. The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with β-diketones . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones . The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and Gewald reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated sulfonamides
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13(2)16-6-8-17(9-7-16)22(5)28(25,26)18-10-11-27-19(18)20(24)23-15(4)12-14(3)21-23/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOSHOJCWIVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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